2-{[benzyl(ethyl)amino]methyl}phenol
Description
2-{[Benzyl(ethyl)amino]methyl}phenol is a phenolic derivative featuring a benzyl-ethylamine substituent at the ortho position of the phenol ring. Its structure enables diverse interactions, including hydrogen bonding, metal coordination, and hydrophobic effects, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[[benzyl(ethyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-17(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)18/h3-11,18H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCLFERJXYCKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the phenol ring and the amine side chain. Key analogs include:
| Compound Name | Substituent (Position) | Key Structural Features | Reference ID |
|---|---|---|---|
| 2-{[Benzyl(ethyl)amino]methyl}-4-chlorophenol | Cl (4) | Halogen enhances electronegativity | |
| 2-{[Benzyl(ethyl)amino]methyl}-4-bromophenol | Br (4) | Larger halogen increases steric bulk | |
| 2-{[Benzyl(ethyl)amino]methyl}-4,6-diiodophenol | I (4,6) | Heavy halogens improve lipophilicity | |
| 2-((2-(Benzimidazol-2-yl)ethyl)iminomethyl)phenol | Benzimidazole (side chain) | Heterocyclic arm enhances metal coordination | |
| 2,4-Di-tert-butyl-6-{2-(dimethylamino)ethylamino}methyl-phenol | tert-Butyl (2,4), dimethylamino (side chain) | Bulky groups restrict conformational flexibility |
Key Observations :
- Halogen Substitution : Chloro, bromo, and iodo analogs exhibit improved inhibitory activity against anthrax toxin lethal factor (LF), with IC50 values inversely correlating with halogen size (e.g., 4-I derivative: IC50 = 49.5 µM; 4-Cl: 67.5 µM) . Heavy halogens enhance lipophilicity and steric interactions in binding pockets.
- Benzimidazole Incorporation : Replacement of the benzyl-ethylamine group with a benzimidazole side chain (as in ) creates a tridentate ligand for Cu(II) complexes, demonstrating versatility in coordination chemistry.
- Steric Effects : Bulky tert-butyl groups () reduce molecular flexibility but stabilize crystal packing via weak C–H⋯π interactions.
Inhibitory Activity Against Anthrax Toxin Lethal Factor (LF) :
- 2-{[Benzyl(ethyl)amino]methyl}-4,6-diiodophenol: IC50 = 49.5 ± 1.5 µM
- 4-Chloro Analog : IC50 = 67.5 ± 2.0 µM
- 4-Bromo Analog : IC50 = 73.9 ± 4.5 µM
The 4,6-diiodo derivative shows the highest potency, likely due to stronger hydrophobic interactions and halogen bonding in the LF active site.
Metal Coordination and Computational Docking
- Zinc Chelation: The phenolic oxygen in 2-{[benzyl(ethyl)amino]methyl}phenol coordinates Zn(II) in LF’s active site, mimicking natural hydroxamate inhibitors (Surflex-Dock score ≈ 10.07–10.48) .
- Comparison with Hydroxamates : Peptide hydroxamates (e.g., GM6001) show higher affinity (IC50 = 10.2 µM; Surflex-Dock score = 10.55) due to bidentate Zn coordination .
- Copper Complexation: Analogous imine-phenol ligands (e.g., ) form stable Cu(II) complexes with distorted square pyramidal geometries, highlighting the scaffold’s adaptability in metallodrug design.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Halogenation increases logP values, enhancing membrane permeability. The 4,6-diiodo derivative is predicted to have the highest logP among analogs .
- Hydrogen Bonding: The phenolic –OH and tertiary amine enable strong intramolecular H-bonds, stabilizing the molecule in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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